ISO-AMYL-SENECIOATE

Gas Chromatography Volatility Profiling Flavor Analysis

ISO-AMYL-SENECIOATE (isopentyl 3-methyl-2-butenoate; CAS 56922-73-7) is a fatty acid ester belonging to the senecioate (3-methyl-2-butenoate) family. This colorless clear liquid is employed as a flavoring agent and fragrance ingredient, offering a fruity aroma profile.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 56922-73-7
Cat. No. B1616103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISO-AMYL-SENECIOATE
CAS56922-73-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C=C(C)C
InChIInChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7-8H,5-6H2,1-4H3
InChIKeyDBGLRAHCYJTYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISO-AMYL-SENECIOATE (CAS 56922-73-7) Procurement & Selection Baseline


ISO-AMYL-SENECIOATE (isopentyl 3-methyl-2-butenoate; CAS 56922-73-7) is a fatty acid ester belonging to the senecioate (3-methyl-2-butenoate) family. This colorless clear liquid [1] is employed as a flavoring agent [2] and fragrance ingredient, offering a fruity aroma profile. With a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [3], it bridges the volatility gap between lighter senecioate esters (e.g., ethyl senecioate) and heavier, more hydrophobic analogs (e.g., phenethyl senecioate), creating a differentiated application space that demands precise specification.

Why Generic Senecioate Ester Substitution Leads to Formulation Failure


Senecioate esters cannot be casually interchanged; even structurally close homologs differ sharply in volatility, hydrophobicity, and sensory character. ISO-AMYL-SENECIOATE occupies a specific physico-chemical window—its Kovats retention index (1146 on SE-30) [1] is >240 units higher than ethyl senecioate (902 on the same phase) [2], translating to significantly lower vapor pressure (0.206 mmHg vs. ~1.4 mmHg estimated for the ethyl ester) [3]. Conversely, phenethyl senecioate exhibits a boiling point nearly 90 °C higher (285–287 °C) and logP ≈4.06 , making it far too hydrophobic and tenacious for applications requiring mid-volatility release. Substituting an isoamyl ester of a different acid (e.g., isoamyl acetate, boiling point 142 °C) introduces a different odor character—banana-like [4] instead of the fruity-winey nuance of the senecioate—and alters flash point and regulatory status. The quantitative evidence below demonstrates why ISO-AMYL-SENECIOATE is a non-substitutable selection for specific sensory and performance specifications.

Decision-Critical Quantitative Differentiation Data for ISO-AMYL-SENECIOATE


Kovats Retention Index: Direct GC Volatility Comparison with Ethyl Senecioate

ISO-AMYL-SENECIOATE exhibits a Kovats retention index of 1146 on SE-30 non-polar packed column at 150 °C [1], compared to 902 for ethyl senecioate on the identical column and conditions [2]. This difference of +244 RI units reflects the significantly lower volatility of the isoamyl ester, enabling longer-lasting aroma release while still providing sufficient headspace concentration for mid-note fragrance and flavor applications. Both values originate from the same primary study (Ashes & Haken, 1975), constituting a direct head-to-head comparison. [3]

Gas Chromatography Volatility Profiling Flavor Analysis

Boiling Point and Mid-Range Volatility Differentiation vs. Lighter and Heavier Senecioate Esters

ISO-AMYL-SENECIOATE boils at 197–199 °C at 760 mmHg [1], positioning its volatility exactly between ethyl senecioate (154–155 °C) [2] and phenethyl senecioate (285–287 °C) . This ~45 °C higher boiling point over ethyl senecioate means substantially reduced evaporative loss during processing and storage, while the ~88 °C lower boiling point relative to phenethyl senecioate ensures adequate headspace delivery without requiring elevated temperatures that could degrade heat-sensitive formulation components.

Thermophysical Properties Flavor Release Fragrance Tenacity

Hydrophobicity (logP) Compared with Phenethyl Senecioate: Impact on Aqueous vs. Lipid Partitioning

ISO-AMYL-SENECIOATE has an estimated logP of 3.597 [1], approximately 0.46 log units lower than phenethyl senecioate (logP 4.06) . This difference means the isoamyl ester is roughly 2.9-fold less lipophilic, favoring more balanced partitioning between aqueous and lipid phases in food and beverage emulsions. In practical terms, the isoamyl ester's lower logP translates to more efficient release into the aqueous saliva phase during consumption, enhancing perceived flavor intensity relative to the more deeply lipid-partitioned phenethyl analog.

Partition Coefficient Flavor Delivery Emulsion Stability

Water Solubility Contrast with Ethyl Senecioate: Implications for Aqueous Formulation Clarity

ISO-AMYL-SENECIOATE exhibits an estimated water solubility of 53.9 mg/L at 25 °C [1], which is approximately 460-fold lower than the reported ~25 g/L solubility of ethyl senecioate at 15 °C [2]. This large solubility differential means that ethyl senecioate can be directly dissolved in predominantly aqueous systems at flavor-use concentrations, whereas the isoamyl ester requires solubilization aids (ethanol, propylene glycol, or emulsifiers) to achieve clarity and stability in water-based products.

Aqueous Solubility Formulation Stability Beverage Flavoring

Vapor Pressure and Flash Point: Safety and Evaporative Loss Differentiation from Isoamyl Acetate

ISO-AMYL-SENECIOATE has an estimated vapor pressure of 0.206 mmHg at 25 °C [1] with a flash point of 75.0 °C (167 °F) [1]. In contrast, isoamyl acetate—a widely used isoamyl ester of a shorter-chain acid—exhibits a vapor pressure of approximately 4 mmHg at 25 °C [2] and a flash point of 25 °C [3]. The ~20-fold lower vapor pressure of the senecioate ester translates to significantly reduced evaporative loss during ambient-temperature processing and storage, as well as a higher flash point that simplifies flammable-liquid handling and storage compliance under occupational safety regulations.

Vapor Pressure Flash Point Process Safety

Sensory Character Differentiation: Fruity-Winey vs. Banana Note of Isoamyl Acetate

ISO-AMYL-SENECIOATE is described as possessing a fruity, winey odor typical of senecioate esters [1], while the closest isoamyl alcohol analog—isoamyl acetate—delivers a distinctly different banana-like aroma [2]. This sensory divergence arises from the unsaturated senecioic acid moiety (α,β-unsaturated ester) versus the saturated acetyl group. Although quantitative odor threshold data are not available in the identified literature, the consistent qualitative differentiation across multiple industry databases supports a class-level inference: the senecioate ester backbone imparts a fundamentally different olfactory character than same-alcohol esters of saturated short-chain acids. [3]

Organoleptic Profile Flavor Chemistry Sensory Differentiation

ISO-AMYL-SENECIOATE: Verified Best-Fit Application Scenarios for Procurement Decision-Making


Mid-Volatility Fruit Flavor Formulations Requiring Sustained Aroma Release

In fruit-flavored beverages, confectionery, and bakery products where a sustained fruity-winey note is needed throughout consumption, ISO-AMYL-SENECIOATE's Kovats index of 1146 and boiling point of 197–199 °C [1] make it the optimal choice over ethyl senecioate (RI 902, BP 154 °C), which flashes off too rapidly, and phenethyl senecioate (BP 285 °C), which releases too slowly to be perceived. Formulators can dose at 1–10 ppm in the finished product, relying on the isoamyl ester's moderate logP (3.597) for balanced aqueous-lipid partitioning [2].

Alcoholic and Oil-Based Fragrance Compositions Targeting Mid-Note Tenacity

Perfumers formulating fine fragrances, personal care products, or home care items with a fruity-winey mid-note benefit from ISO-AMYL-SENECIOATE's mid-range volatility, which prevents rapid top-note evaporation yet avoids the excessive tenacity of phenethyl or citronellyl senecioates. The compound's vapor pressure of 0.206 mmHg at 25 °C [3] ensures a controlled headspace concentration over several hours on a blotter, while its ethanol solubility allows seamless integration into alcoholic perfume bases. The predicted flash point of 75 °C [3] further simplifies regulatory compliance during manufacturing.

Gas Chromatographic Reference Standard for Senecioate Ester Retention Index Calibration

Analytical laboratories performing GC-MS characterization of natural essential oils or flavor volatiles can employ ISO-AMYL-SENECIOATE as a retention index marker at I=1146 on SE-30 (or equivalent non-polar phases) [4]. This value, established in the Ashes & Haken (1975) homologous ester series, serves as a system-independent anchor for identifying unknown senecioate and tiglate esters in complex mixtures. Its commercial availability (typically ≥95% purity [5]) and well-defined chromatographic behavior make it a reliable reference compound for method validation.

Structure-Odor Relationship Studies of α,β-Unsaturated Esters

Academic and industrial research groups investigating the relationship between ester unsaturation, chain length, and olfactory perception can utilize ISO-AMYL-SENECIOATE as a key member of the C10 isoalkyl senecioate series. Its quantifiable physico-chemical properties (logP 3.597, Kovats RI 1146, vapor pressure 0.206 mmHg) [6] provide a reproducible baseline for computational QSAR models and sensory panel training. Comparing its sensory profile against ethyl, butyl, and phenethyl senecioates enables systematic mapping of the alcohol-chain-length effect on odor character and intensity.

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